PROTAC BRM degrader-1

Targeted protein degradation SMARCA2 selectivity BRG1-mutant NSCLC

PROTAC BRM degrader-1 (compound 17, CAS 2378051-80-8) is a von Hippel–Lindau (VHL)-based proteolysis-targeting chimera (PROTAC) that engages the E3 ubiquitin ligase VHL to induce selective degradation of BRM (SMARCA2), the ATPase subunit of the SWI/SNF chromatin remodeling complex. In SW1573 cell-based degradation assays, compound 17 exhibits a DC50 of 93 pM for BRM and 4.9 nM for the closely related paralog BRG1 (SMARCA4), corresponding to a calculated selectivity ratio of approximately 53-fold.

Molecular Formula C57H69N11O8S
Molecular Weight 1068.3 g/mol
Cat. No. B12362623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRM degrader-1
Molecular FormulaC57H69N11O8S
Molecular Weight1068.3 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCCN5CCC(CC5)OC6CC(C6)OC7=NC=CC(=C7)N8C9CCC8CN(C9)C1=CC(=NN=C1N)C1=CC=CC=C1O)C(C)C)O
InChIInChI=1S/C57H69N11O8S/c1-33(2)53(57(72)67-31-41(69)24-48(67)56(71)61-34(3)36-9-11-37(12-10-36)54-35(4)60-32-77-54)50-28-52(64-76-50)73-22-21-65-19-16-42(17-20-65)74-43-25-44(26-43)75-51-23-38(15-18-59-51)68-39-13-14-40(68)30-66(29-39)47-27-46(62-63-55(47)58)45-7-5-6-8-49(45)70/h5-12,15,18,23,27-28,32-34,39-44,48,53,69-70H,13-14,16-17,19-22,24-26,29-31H2,1-4H3,(H2,58,63)(H,61,71)/t34-,39?,40?,41+,43?,44?,48-,53+/m0/s1
InChIKeyMOMWKZXTQZEWBK-CGYNUHHGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

PROTAC BRM degrader-1 (Compound 17): A VHL-Based SMARCA2-Preferential Degrader with Sub-100 pM DC50


PROTAC BRM degrader-1 (compound 17, CAS 2378051-80-8) is a von Hippel–Lindau (VHL)-based proteolysis-targeting chimera (PROTAC) that engages the E3 ubiquitin ligase VHL to induce selective degradation of BRM (SMARCA2), the ATPase subunit of the SWI/SNF chromatin remodeling complex [1]. In SW1573 cell-based degradation assays, compound 17 exhibits a DC50 of 93 pM for BRM and 4.9 nM for the closely related paralog BRG1 (SMARCA4), corresponding to a calculated selectivity ratio of approximately 53-fold [1]. The compound was developed as part of a collaborative Arvinas/Genentech program and is co-crystallized with the BRG1 bromodomain–VHL–Elongin B/C (VBC) ternary complex (PDB: 8QJR) at 3.17 Å resolution, providing direct structural evidence of its binding mode [2].

Why BRM-Targeting PROTACs Cannot Be Simply Interchanged: Selectivity, Structural Context, and the BRG1 Paralog Problem


BRM (SMARCA2) and BRG1 (SMARCA4) are mutually exclusive catalytic ATPase subunits of the BAF chromatin remodeling complex with 88% sequence identity, and many PROTACs designed to degrade BRM also co-degrade BRG1, causing toxicity in BRG1-dependent normal tissues [1]. The degradation selectivity window between these two paralogs varies dramatically across reported PROTAC series—from near-equipotent dual degraders to highly selective BRM-preferential molecules—meaning that procurement decisions based solely on nominal target class or shared E3 ligase recruitment mechanism risk selecting a compound with an entirely different functional degradation profile [1]. The >95% BRM degradation threshold required for in vivo antitumor efficacy, established through PK/PD modeling in BRG1-mutant xenograft models, further underscores that compounds must be evaluated on their specific DC50 and Dmax values rather than assumed potency based on in-class similarity [1].

Quantitative Differentiation Evidence for PROTAC BRM degrader-1 vs. A947, ACBI1, and PROTAC BRM/BRG1 degrader-4


BRG1/BRM Degradation Selectivity Ratio: Compound 17 Achieves ~53-Fold Selectivity, Outperforming A947 and ACBI1

PROTAC BRM degrader-1 (compound 17) exhibits a BRG1/BRM degradation DC50 ratio of approximately 53-fold (BRG1 DC50 4.9 nM ÷ BRM DC50 93 pM) in SW1573 cells [1]. This represents a ~1.9× improvement in selectivity over the earlier Arvinas/Genentech compound A947 (ratio: 28-fold; BRG1 DC50 1.1 nM, BRM DC50 39 pM) [2] and a ~29× advantage over the dual degrader ACBI1 (ratio: 1.8-fold; SMARCA4 DC50 11 nM, SMARCA2 DC50 6 nM in MV-4-11 cells) . Compared with PROTAC BRM/BRG1 degrader-4 (ratio: ~16-fold; BRG1 DC50 3.4 nM, BRM DC50 0.21 nM in SW1573 cells), compound 17 provides a ~3.3× larger selectivity window .

Targeted protein degradation SMARCA2 selectivity BRG1-mutant NSCLC

BRM Degradation DC50 of 93 pM: Sub-100 Picomolar Potency with Selectivity Trade-Off Relative to A947

Compound 17 degrades BRM with a DC50 of 93 pM in SW1573 cells, placing it among the most potent BRM PROTACs reported [1]. While A947 achieves a lower DC50 of 39 pM on BRM—approximately 2.4-fold more potent—this comes at the cost of substantially reduced selectivity (28-fold for A947 vs. 53-fold for compound 17) . For researchers prioritizing a balance of potent BRM degradation and a meaningful selectivity window over BRG1, compound 17 offers a differentiated pharmacological profile. ACBI1, in contrast, degrades SMARCA2 with a DC50 of 6 nM (approximately 65-fold less potent than compound 17) and exhibits essentially no selectivity over SMARCA4 .

PROTAC degradation potency DC50 SMARCA2 degrader

Ternary Complex Crystal Structure (PDB 8QJR): Experimentally Resolved Binding Pose with BRG1 Bromodomain–VHL–Elongin B/C

PROTAC BRM degrader-1 (compound 17) is one of the few BRM/BRG1-targeting PROTACs for which a ternary complex crystal structure has been deposited. PDB entry 8QJR captures compound 17 simultaneously engaging the BRG1 bromodomain and the VHL–Elongin B–Elongin C (VBC) E3 ligase complex, solved by X-ray diffraction at 3.17 Å resolution [1]. This structure provides atomic-level information on the compound's binding pose, linker trajectory, and protein–protein interface geometry that is not available for A947 or ACBI1 in the public domain [1]. For researchers requiring structurally informed optimization—such as linker modification, VHL-ligand replacement to tune selectivity (as demonstrated in the 2026 follow-up study), or computational modeling of ternary complex cooperativity—compound 17 offers a validated structural starting point that alternative degrader tool compounds lack [2].

PROTAC ternary complex X-ray crystallography structural biology

Antiproliferative Selectivity in BRG1-Mutant vs. Wild-Type NSCLC: H1944 Cell Line Sensitivity

The PROTAC series containing compound 17 selectively impairs the proliferation of the H1944 BRG1-mutant NSCLC cell line, which lacks functional BRG1 and is thus dependent on BRM for survival, while showing substantially weaker activity against the BRG1-wild-type Calu6 cell line [1]. This differential antiproliferative profile is a hallmark of BRM-selective degraders and demonstrates the synthetic lethal relationship exploited by these compounds in SMARCA4-mutant cancers. In contrast, the less selective dual degrader ACBI1 exhibits antiproliferative effects in both BRG1-mutant and wild-type contexts, reflecting its broader degradation profile . While the paper reports antiproliferative data for the broader compound series rather than individual IC50 values for compound 17 specifically, the class-level SAR indicates that selectivity for H1944 over Calu6 correlates with BRG1/BRM degradation ratio [1].

BRG1-mutant NSCLC antiproliferative selectivity cancer dependency

In Vivo PK/PD Efficacy Threshold: >95% BRM Degradation Required for Xenograft Antitumor Activity

A key in vivo finding from the PROTAC series containing compound 17 is the PK/PD relationship establishing that strong BRM degradation (>95%) must be achieved to trigger meaningful antitumor efficacy in BRG1-mutant xenograft models [1]. In vivo experiments with a subset of compounds identified PROTACs that potently and selectively degraded BRM in the Calu6 and HCC2302 BRG1-mutant NSCLC xenograft models and afforded antitumor efficacy in the latter system [1]. Intratumor quantitation of mRNA for BRM-controlled genes PLAU and KRT80 corroborated the degradation-efficacy relationship at the transcriptional level [1]. The sub-100 pM DC50 of compound 17, with its ability to achieve near-complete BRM degradation at low nanomolar concentrations in vitro, positions it as a suitable tool compound for in vivo studies where this >95% degradation threshold must be met [1]. A947 has independently demonstrated in vivo tumor growth inhibition (40 mg/kg IV) in the Calu-6 xenograft model and synergy with MCL1 inhibitors [2].

In vivo PK/PD xenograft efficacy BRM degradation threshold

Optimal Research Applications for PROTAC BRM degrader-1 Based on Differentiation Evidence


Selective BRM Degradation in SMARCA4-Mutant NSCLC and AML Cellular Models

Use compound 17 as a chemical probe to study BRM dependency in SMARCA4-mutant cancer cell lines (e.g., H1944 NSCLC, HCC2302 NSCLC) where the ~53-fold BRG1/BRM selectivity window minimizes confounding BRG1 co-degradation [1]. The 93 pM DC50 ensures that the >95% BRM degradation threshold identified for functional response can be achieved at low nanomolar treatment concentrations, enabling clean loss-of-function experiments without the confounding cytotoxicity observed with less selective dual degraders such as ACBI1 [1][2].

Structure-Guided PROTAC Optimization and Linker Engineering

Leverage the publicly available ternary complex crystal structure (PDB 8QJR) of compound 17 bound to BRG1 bromodomain and VBC as a starting point for structure-based design of next-generation PROTACs [1]. As demonstrated by the 2026 VHL-fragment modulation study, modifications of the VHL-binding moiety (e.g., phenyl-nitrile substitution) can further tune BRG1/BRM selectivity starting from the compound 17 scaffold [2]. The resolved binding pose enables rational selection of linker exit vectors and E3 ligase ligand replacements without requiring de novo crystallization campaigns.

In Vivo PK/PD Studies in BRG1-Mutant Xenograft Models Using >95% Degradation as the Target Engagement Benchmark

Deploy compound 17 in mouse xenograft studies of BRG1-mutant NSCLC (HCC2302 or Calu6 models) where the quantitative PK/PD relationship established by the discovery program—requiring >95% intratumoral BRM degradation for antitumor efficacy—provides a pre-validated target engagement benchmark [1]. Monitor BRM protein levels and downstream transcriptional targets (PLAU, KRT80 mRNA) to confirm pharmacodynamic response, reducing the risk of false-negative in vivo results due to inadequate degradation depth [1].

Comparative Profiling of BRM Degrader Selectivity–Efficacy Trade-Offs

Use compound 17 as the moderate-selectivity control in head-to-head comparisons with highly selective BRM degraders (e.g., compound 21/G-9293 with phenyl-nitrile VHL modification) and non-selective dual degraders (e.g., ACBI1) to dissect the relationship between BRG1/BRM degradation ratio and cellular selectivity [1][2]. Compound 17's position at ~53-fold selectivity—intermediate between A947 (28-fold) and G-9293 (>100-fold inferred, with significantly diminished prostate cancer cell potency)—makes it a valuable reference point for benchmarking the selectivity window required for tissue-specific safety margins [2].

Technical Documentation Hub

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31 linked technical documents
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